molecular formula C26H25F3N4O2S B4314767 2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4314767
M. Wt: 514.6 g/mol
InChI Key: JGPGKWAERFNHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a morpholine ring, a thienyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps. One common approach is the condensation of a thienylmethylamine derivative with a quinoline precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-amino-4-[4-(morpholin-4-ylmethyl)-2-thienyl]-5-oxo-1-[2-(methyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The presence of the trifluoromethyl group in 2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N4O2S/c27-26(28,29)18-4-1-2-5-19(18)33-20-6-3-7-21(34)24(20)23(17(13-30)25(33)31)22-12-16(15-36-22)14-32-8-10-35-11-9-32/h1-2,4-5,12,15,23H,3,6-11,14,31H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPGKWAERFNHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC(=CS4)CN5CCOCC5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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